Dipalmitin

Vue d'ensemble

Description

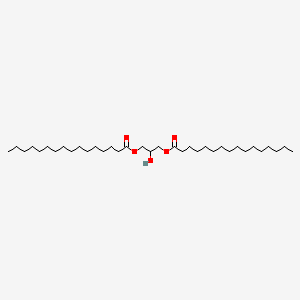

Dipalmitin is a chemical compound with the molecular formula C35H68O5 . It has an average mass of 568.911 Da and a monoisotopic mass of 568.506653 Da . It is also known by other names such as 1,3-Di-(hexadecanoyl)-glycerol, 1,3-Dihexadecanoylglycerol, 1,3-Dipalmitoyl Glycerol, and others .

Synthesis Analysis

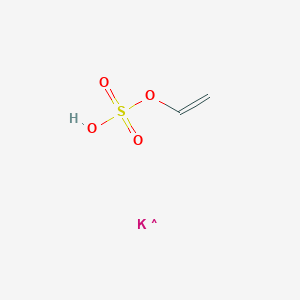

This compound can be synthesized through enzymatic methods. One such method involves the enzymatic transesterification of vinyl palmitate with glycerol, catalyzed by Novozym 435 lipase . Another method involves an enzymatic esterification of 1,2-acetonide glycerol with palmitic acid, also catalyzed by Novozym 435 lipase .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of rotatable bonds and a high molecular weight . It has a topological polar surface area of 146 Ų and a heavy atom count of 80 . The molecule is characterized by a high degree of flexibility, which contributes to its complex behavior in chemical reactions .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve a variety of different mechanisms . For example, it has been shown that this compound can undergo transesterification and esterification reactions .

Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm³ . Its boiling point is 628.6±22.0 °C at 760 mmHg . The enthalpy of vaporization is 106.6±6.0 kJ/mol, and the flash point is 177.7±15.8 °C . It has a molar refractivity of 169.2±0.3 cm³ .

Applications De Recherche Scientifique

Enzymatic Synthesis in Supercritical Carbon Dioxide

Dipalmitin was successfully synthesized from palmitic acid and glycerol in supercritical carbon dioxide (scCO2), showcasing an innovative approach to its production. The process not only achieved high conversion rates and yields but also highlighted the use of scCO2 as a superior solvent compared to organic systems like tert-butanol due to its ability to improve selectivity for this compound. This method also emphasized the sustainability and efficiency of using scCO2, offering a green alternative to traditional organic solvents for this compound synthesis (Tao et al., 2013).

Preparation via Fractionation Method

A fractionation method was developed for the preparation of this compound, which involved glycerolysis of palmitic acid followed by neutralization and fractionation. This approach significantly increased the this compound content, making the process practical due to its higher yield, easier preparation, and the smaller amount of starting materials required. The study showcased an efficient method for producing high-purity this compound, which can be beneficial for various industrial applications (Ismail et al., 2011).

Therapeutic Effects of Zeaxanthin Dipalmitate

Zeaxanthin dipalmitate was studied for its therapeutic effects on alcoholic fatty liver disease (AFLD) in rats. The treatment significantly alleviated AFLD symptoms and improved liver functions. This research highlighted the potential of zeaxanthin dipalmitate as a complementary agent for the prevention and treatment of liver diseases, providing a scientific basis for its use in medical applications (Xiao et al., 2014).

Interaction with Bovine Serum Albumin

The interaction between lutein dipalmitate and bovine serum albumin (BSA) was investigated, revealing insights into the encapsulation and delivery of food ingredients. The study demonstrated that lutein dipalmitate binds specifically to BSA, affecting the protein's structure and suggesting potential applications in food science and nutrition (Qi et al., 2021).

Biomarkers for 3-MCPD Dipalmitate Exposure

Research identified potential biomarkers for early detection of 3-MCPD dipalmitate exposure, a food processing contaminant. This study provided valuable insights into the metabolic disturbances caused by 3-MCPD dipalmitate and suggested biomarkers that could be used for early detection of exposure, contributing to food safety and public health (Huang et al., 2020).

Mécanisme D'action

Target of Action

1,3-Dipalmitin is a type of cerebroside . Cerebrosides are a group of glycosphingolipids that are important components in animal muscle and nerve cells. They play a crucial role in maintaining the integrity of the cell membrane and participate in cell signal transduction .

Mode of Action

For instance, it has been found to possess neuroprotective effects .

Biochemical Pathways

1,3-Dipalmitin is involved in lipid metabolism. It has been used as a standard in lipid analysis of feeds and omasal digesta . It has also been used as a standard in identifying sn-1,3 diacylglycerol (DAG) in skeletal muscles .

Result of Action

It has been suggested that it possesses neuroprotective effects .

Analyse Biochimique

Biochemical Properties

1,3-Dipalmitin plays a role in biochemical reactions as an acyl acceptor for the unspecific bifunctional wax ester synthase/acyl-CoA:Diacylglycerol acyltransferase . This enzyme is involved in the synthesis of wax esters and triacylglycerols, which are important components of cellular membranes and energy storage molecules.

Cellular Effects

It is known that diglycerides, including 1,3-Dipalmitin, can influence cell function by acting as secondary messengers in cell signaling pathways

Molecular Mechanism

The molecular mechanism of 1,3-Dipalmitin is not well-studied. As a diglyceride, it may interact with proteins and other biomolecules within the cell. These interactions could potentially influence enzyme activity, gene expression, and other cellular processes .

Metabolic Pathways

1,3-Dipalmitin is involved in lipid metabolism, specifically in the synthesis of wax esters and triacylglycerols

Propriétés

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZGHREJPXDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964531 | |

| Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,3-dihexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

502-52-3, 26657-95-4 | |

| Record name | 1,3-Dipalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,3-dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52PAE2F168 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 1,3-dihexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73 - 74 °C | |

| Record name | Glycerol 1,3-dihexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

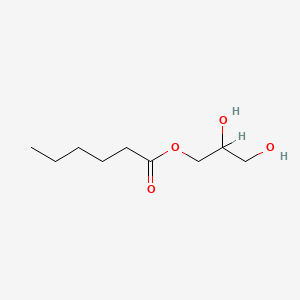

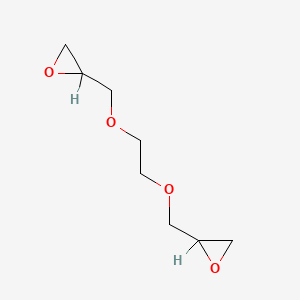

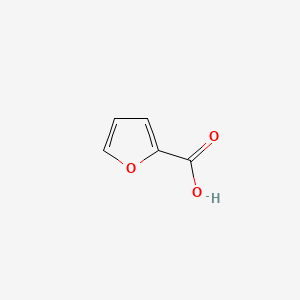

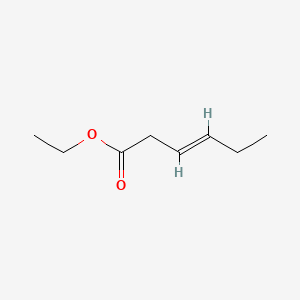

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3422751.png)